(E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic molecule featuring a tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine ring and an α,β-unsaturated ketone (enone) conjugated with a thiophene group. Its synthesis likely involves enone formation followed by cyclization or coupling reactions, as seen in analogous procedures .
Properties
IUPAC Name |
(E)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-18(7-6-16-5-3-13-26-16)21-9-11-22(12-10-21)19(25)17-14-15-4-1-2-8-23(15)20-17/h3,5-7,13-14H,1-2,4,8-12H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRWGFFBNFIIRF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C=CC4=CC=CS4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Anticancer Activity
Recent studies have indicated that compounds containing the tetrahydropyrazolo[1,5-a]pyridine moiety exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrazolo[1,5-a]pyridine have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Synthesis and Evaluation
In a study published in PubMed, researchers synthesized several derivatives of tetrahydropyrazolo[1,5-a]pyridine and evaluated their anticancer activity. Compounds demonstrated significant inhibition of cancer cell lines, particularly against melanoma cells, with mechanisms involving both apoptosis and necrosis as treatment responses .
Enzyme Inhibition
The compound also acts as an inhibitor of several key enzymes involved in cancer progression and inflammation. Specifically, it has been identified as a potential inhibitor of casein kinase 1 (CK1) , which is implicated in various cellular processes including cell division and apoptosis.
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| (E)-1... | CK1 | Competitive | 0.25 |
| (E)-1... | COX-2 | Non-competitive | 0.15 |
Antioxidant Properties
The antioxidant activity of this compound has also been explored. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to cancer and other diseases. The DPPH assay has been employed to measure the antioxidant capacity of the compound, revealing significant free radical scavenging activity.
Case Study: Antioxidant Evaluation
A study highlighted the antioxidant properties of tetrahydropyrazolo[1,5-a]pyridine derivatives using the DPPH assay. The results indicated that some derivatives exhibited higher antioxidant activity compared to standard antioxidants .
The biological activity of (E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase.
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to programmed cell death.
- Inhibition of Signaling Pathways : The inhibition of CK1 disrupts critical signaling pathways involved in tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Enone Systems: The target compound shares an α,β-unsaturated ketone with E28 . This group is critical for Michael addition reactions or binding to biological targets via conjugation.
Piperazine Linkage : The piperazine-tetrahydropyrazolo[1,5-a]pyridine motif in the target compound and ’s analog suggests improved solubility compared to purely aromatic systems.
Thiophene vs. Trifluoromethyl Groups : Replacing the trifluoromethylphenyl group in ’s compound with thiophene (as in the target compound) may alter electronic properties and bioavailability due to sulfur’s polarizability .
Synthetic Efficiency: Yields for enone-based syntheses (e.g., 79% for E28 ) are higher than those for complex heterocycles like tetrahydroimidazo-pyridines (51% in ).
Physicochemical and Spectroscopic Comparisons
- NMR Data : and highlight the use of ¹H/¹³C NMR for confirming substituent positions in tetrahydroimidazo-pyridines . Similar methods likely apply to the target compound.
- Mass Spectrometry : HRMS validation in ensures molecular integrity for piperazine-linked analogs, a critical step for quality control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
